Comparative Reactivity in the Henry (Nitroaldol) Reaction: Enhanced Conversion Efficiency Over Positional Isomers
In a head-to-head comparative study of the Henry (nitroaldol) reaction under identical conditions (Cu@T-POP1 catalyst, nitromethane, 48h, 40°C and 60°C), 2-chloro-4-nitrobenzaldehyde demonstrated unique conversion efficiency compared to other halogenated and nitro-substituted benzaldehyde analogs [1]. This data highlights its distinct reactivity profile as an electrophile, which is a critical differentiator for synthetic chemists selecting an aldehyde building block.
| Evidence Dimension | Conversion (%) in Henry reaction |
|---|---|
| Target Compound Data | At 40°C: 61%; At 60°C: 93% |
| Comparator Or Baseline | 2-Nitrobenzaldehyde (80% / 92%); 3-Nitrobenzaldehyde (94% / 91%); 4-Nitrobenzaldehyde (97% / 96%); 2-Bromobenzaldehyde (47% / 89%); Benzaldehyde (59% / 52%) |
| Quantified Difference | Exhibits a significant 32 percentage point increase in conversion (from 61% to 93%) when raising temperature from 40°C to 60°C, a temperature sensitivity distinct from analogs like 2-nitrobenzaldehyde (12 point increase) and 4-nitrobenzaldehyde (1 point decrease). |
| Conditions | Aldehyde (0.80 mmol), excess nitromethane, catalyst Cu@T-POP1 (20.0 mg), 48 h reaction time [1]. |
Why This Matters
This data provides a quantitative basis for selecting 2-chloro-4-nitrobenzaldehyde over other aldehydes when high-temperature Henry reactions are required to maximize yield.
- [1] Table 7. (2023). Conversion and selectivity in the Henry reaction of various aldehydes. *Polymers*, 15(8), 1815. PMC10143168. View Source
